molecular formula C22H19N3O2S B2806979 N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide CAS No. 900005-06-3

N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2806979
CAS No.: 900005-06-3
M. Wt: 389.47
InChI Key: FQRAEGQRODAMHR-UHFFFAOYSA-N
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Description

“N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

The synthesis of this compound involves the combination of thiazole and sulfonamide, groups with known antibacterial activity . The title compound was synthesized with a yield of 65% . The 1H NMR and 13C NMR data were provided for the compound .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by its physicochemical properties and spectroanalytical data . The compound has been evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .


Chemical Reactions Analysis

The compound has been investigated for its antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .


Physical and Chemical Properties Analysis

The compound has a melting point of 236–238 °C . The 1H NMR and 13C NMR data were provided for the compound .

Scientific Research Applications

Heterocyclic Compounds in Organic Chemistry and Medicinal Applications

Compounds containing heteroatoms, including thiazole and pyridine derivatives, play a crucial role in organic chemistry due to their significant biological and medicinal applications. These compounds are often employed as recognition units in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. Additionally, they possess a wide range of biological and medicinal applications, indicating the potential of N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide for use in related fields (Jindal & Kaur, 2021).

Role in Water Treatment and Environmental Science

The environmental impact and behavior of compounds containing phenolic groups, such as parabens, highlight the importance of understanding the fate and behavior of similar compounds in aquatic environments. The biodegradability and persistence of these compounds, along with their potential formation of chlorinated by-products, underline the significance of research into the environmental science aspects of chemically related compounds. This knowledge could inform the environmental risk assessment and management strategies for compounds like this compound (Haman et al., 2015).

Advanced Oxidation Processes in Environmental Remediation

Research on the degradation of pharmaceutical compounds, such as acetaminophen, using advanced oxidation processes (AOPs) contributes to the understanding of the environmental fate and potential toxicity of degradation by-products. This research area is relevant for assessing the environmental impact and remediation potential of compounds with similar structures or functional groups, suggesting a possible application in studying the environmental degradation pathways and toxicity of this compound and its by-products (Qutob et al., 2022).

Potential in Drug Development and Therapeutics

The exploration of heterocyclic N-oxide molecules, including derivatives of pyridine and indazole, in drug development highlights the therapeutic potential of these compounds in treating various diseases. Their applications in catalysis, asymmetric synthesis, and as potent agents with anticancer, antibacterial, and anti-inflammatory activities suggest avenues for research into the therapeutic applications of this compound (Li et al., 2019).

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-16-8-7-12-19-21(16)24-22(28-19)25(14-17-9-5-6-13-23-17)20(26)15-27-18-10-3-2-4-11-18/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRAEGQRODAMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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